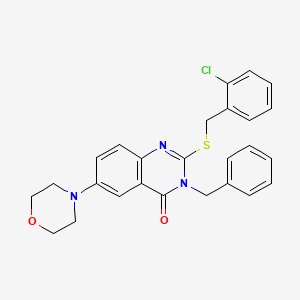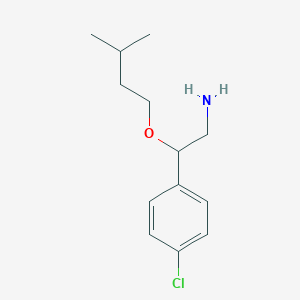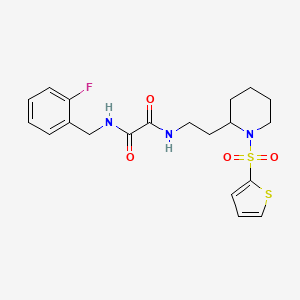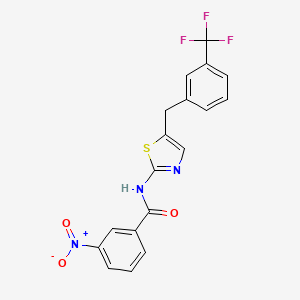
N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylbutanamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group at the 3-position . This compound also contains an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The amide group could potentially be formed through a reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the amide group. The isoxazole ring is a heterocycle and is aromatic, meaning it has a ring of resonance bonds that gives it stability . The amide group is polar and can participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The isoxazole ring could potentially be opened under certain conditions . The amide group could be hydrolyzed to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group could make it somewhat soluble in water . Its melting and boiling points would depend on the specifics of its molecular structure .Applications De Recherche Scientifique
Anti-Inflammatory Properties
The compound exhibits potential anti-inflammatory effects due to its structural similarity to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) . Researchers have explored its ability to modulate inflammatory pathways and mitigate inflammation-related conditions.
Neuroprotective Potential
Tryptamine derivatives, including this compound, have shown diverse biological activities . Researchers might explore its neuroprotective effects, such as safeguarding neurons from oxidative stress or promoting neuronal survival.
Sigma Receptor Modulation
Certain indole derivatives exhibit affinity for sigma receptors, which play roles in neuropsychiatric disorders and neurodegenerative diseases . Investigating whether this compound interacts with sigma receptors could be valuable.
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-15(13-7-5-4-6-8-13)16(19)17-10-9-14-11-12(2)18-20-14/h4-8,11,15H,3,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVUXRKBULFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)




![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)



![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2430596.png)

